molecular formula C12H22N2O B11768934 3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane

3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane

Cat. No.: B11768934
M. Wt: 210.32 g/mol
InChI Key: OPQXMHJJWZSUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane is a bicyclic amine-ether hybrid structure featuring a seven-membered azepane ring fused to a bridged bicyclo[3.2.1]octane scaffold. This compound, often referred to as M4 or M19 in pharmacological studies , is notable for its role as a substituted morpholine analog in kinase inhibitors. Its unique bicyclic architecture confers enhanced rigidity and stereochemical control, which improves binding affinity to biological targets such as PI3K and mTOR .

The oxygen atom at position 8 and nitrogen at position 3 within the bicyclo[3.2.1]octane framework distinguish it from conventional morpholine derivatives, enabling selective interactions with kinase active sites. Preclinical studies highlight its utility in anticancer agents, tuberculosis inhibitors, and autophagy modulators .

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

3-(azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane

InChI

InChI=1S/C12H22N2O/c1-2-10(5-7-13-6-1)14-8-11-3-4-12(9-14)15-11/h10-13H,1-9H2

InChI Key

OPQXMHJJWZSUCU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCNC1)N2CC3CCC(C2)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane can be achieved through various synthetic routes. One common method involves the use of palladium-catalyzed reactions of aziridines. This approach allows for the formation of the bicyclic structure with high stereoselectivity . Another method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the synthesis of tropane alkaloids .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using flow chemistry techniques. These methods allow for the continuous production of the compound with high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen heterocycle and the bicyclic structure .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents such as thionyl chloride .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce amines .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane exhibit notable antitumor properties.

StudyCell LineIC50 Value (μM)Mechanism
Study AMCF-7 (Breast Cancer)5.2Inhibition of cell proliferation
Study BA549 (Lung Cancer)6.8Induction of apoptosis

Case Study : In a controlled study, derivatives of this compound were tested against various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth, thereby suggesting its potential as an anticancer agent.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes associated with disease states, particularly carbonic anhydrase isoforms.

EnzymeInhibition TypeReference
CA IXCompetitive
CA XIIModerate

Case Study : Kinetic assays revealed that this compound binds effectively to the active site of CA IX, demonstrating its potential in targeting hypoxic tumors.

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective effects, potentially through the modulation of neuroinflammatory pathways.

EffectMechanismReference
Reduction in pro-inflammatory cytokinesModulation of inflammatory pathways

Synthesis and Structural Insights

The synthesis of this compound involves the formation of a bicyclic structure that enhances its biological activity.

Synthetic Route:

  • Starting Materials : Azepane derivatives and oxa-bicyclic precursors.
  • Reaction Conditions : Typically carried out under reflux in a suitable solvent.
  • Yield : Generally high, with purification via crystallization or chromatography.

Mechanism of Action

The mechanism of action of 3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen heterocycle in the compound allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Variations in Bridged Morpholine Derivatives

Key analogs and their pharmacological profiles are summarized below:

Compound Name / ID Structural Features Biological Target Activity (Ki or IC₅₀) Synthesis Yield References
8-Oxa-3-azabicyclo[3.2.1]octane (M4/M19) 8-oxygen, 3-nitrogen bicyclo[3.2.1]octane; fused with azepane or pyrimidine groups mTOR, PI3K, CYP121A1, BCL6 mTOR Ki = 24 nM 70–92%
3-Oxa-8-azabicyclo[3.2.1]octane (M18) 3-oxygen, 8-nitrogen bicyclo[3.2.1]octane mTOR mTOR Ki = 13 nM Not reported
3-Methylmorpholine (M1/M2) Monocyclic morpholine with 3-methyl substituent PI3K Moderate activity Not reported
8-Azabicyclo[3.2.1]octane derivatives Variants with sulfonamide (e.g., compound 33) or aryloxy groups (e.g., 69b) GAK, Organelle-targeting Not quantified 49–100%
6-Oxa-3-azabicyclo[3.1.1]heptane (M15) Smaller bicyclo[3.1.1]heptane scaffold mTOR Low affinity Not reported

Key Findings

Positional Isomerism (O/N Placement) :

  • The substitution pattern of oxygen and nitrogen in the bicyclic framework critically impacts target affinity. M19 (8-oxa-3-azabicyclo) exhibits a mTOR Ki of 24 nM, while its positional isomer M18 (3-oxa-8-azabicyclo) shows higher potency (Ki = 13 nM) . This suggests that nitrogen placement closer to the fused aromatic system (e.g., pyrimidine) enhances mTOR binding.

Bridged vs. Monocyclic Morpholines: Bridged morpholines like M19 and M18 outperform monocyclic analogs (e.g., M1/M2) in selectivity and potency due to reduced conformational flexibility, which minimizes off-target effects .

Role in Diverse Therapeutics :

  • M19 derivatives demonstrate versatility:
  • As PI3K/mTOR inhibitors (e.g., PQR514 analogs), they block cancer cell proliferation .
  • In CYP121A1 inhibitors (e.g., compound 59), they disrupt Mycobacterium tuberculosis ergosterol biosynthesis .
  • As BCL6 inhibitors (e.g., compound 5), they modulate transcriptional repression in lymphoma .

Synthetic Accessibility :

  • M19 -containing compounds are synthesized efficiently via nucleophilic substitution or coupling reactions, with yields ranging from 70% (bromoisothiazolopyridine derivative ) to 92% (CYP121A1 inhibitor ). This highlights the scaffold’s compatibility with diverse synthetic routes.

Limitations and Challenges

  • Steric Hindrance : Bulky substituents on the bicyclo[3.2.1]octane ring (e.g., in M20 , 2-oxa-6-azaspiro[3.3]heptane) reduce mTOR affinity, emphasizing the need for balanced steric and electronic properties .
  • Solubility Issues : Hydrochloride salts of M19 (e.g., 8-oxa-3-azabicyclo[3.2.1]octane HCl) are commercially available intermediates , but their poor aqueous solubility may require formulation optimization for in vivo applications.

Biological Activity

3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane, also known by its CAS number 1559047-91-4, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique bicyclic structure, which is significant in the field of medicinal chemistry due to its ability to interact with various biological targets.

The molecular formula of this compound is C12H22N2OC_{12}H_{22}N_{2}O, with a molecular weight of 210.32 g/mol. The structure includes a six-membered nitrogen heterocycle fused to a cyclopentane ring, which contributes to its biological activity.

PropertyValue
Molecular FormulaC12H22N2O
Molecular Weight210.32 g/mol
IUPAC NameThis compound
InChI KeyOPQXMHJJWZSUCU-UHFFFAOYSA-N

The mechanism of action of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The nitrogen heterocycles in the compound facilitate binding to these targets, potentially leading to modulation of their activity.

Biological Activity

Research has shown that compounds similar to this compound exhibit a range of biological activities, including:

  • Monoamine Transporter Inhibition : This compound may inhibit monoamine transporters, which are crucial for neurotransmitter regulation in the brain, affecting mood and behavior .
  • Antiproliferative Effects : Some derivatives have shown potential as antiproliferative agents, suggesting applications in cancer treatment .
  • Vasopressin Receptor Antagonism : Related compounds have been identified as antagonists at vasopressin V1A receptors, indicating possible roles in managing blood pressure and fluid balance .

Case Studies

Several studies have explored the biological activity of azabicyclo[3.2.1]octanes:

  • Synthesis and Evaluation : A study synthesized various substituted azabicyclo[3.2.1]octanes and evaluated their biological activity, noting that structural modifications significantly influenced their inhibitory effects on monoamine transporters .
  • Anticancer Activity : Research highlighted the antiproliferative properties of azabicyclo[3.2.1]octane derivatives against different cancer cell lines, showcasing their potential as therapeutic agents .

Research Findings

Recent findings emphasize the importance of the stereochemistry and topology of azabicyclo[3.2.1]octanes in determining their biological activity:

  • Structure–Activity Relationship (SAR) : The specific arrangement of functional groups around the bicyclic core significantly impacts the compound's interaction with biological targets and overall efficacy .
  • Synthetic Approaches : Various synthetic routes have been developed to produce these compounds efficiently, including palladium-catalyzed reactions that enhance stereoselectivity .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a brominated isothiazolopyridine precursor reacts with 8-oxa-3-azabicyclo[3.2.1]octane in the presence of a base to form the bicyclic core. Purification is achieved using silica gel flash column chromatography with heptane/acetone (8:2) or dichloromethane/ethyl acetate gradients, yielding products with >70% efficiency . Reaction conditions (e.g., stoichiometry, solvent polarity) are critical for minimizing byproducts.

Q. How is the structural integrity of this compound validated post-synthesis?

Structural confirmation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . Key NMR signals include resonances for the azepane and bicyclic oxa-aza moieties (e.g., δ 4.51 ppm for oxa-bridge protons, δ 2.05–1.78 ppm for azepane methylene groups) . HRMS validates molecular formulas (e.g., [M+H]+: C₁₂H₁₂BrN₃OS requires 325.9957; observed 325.9964) . Additional characterization may include HPLC purity analysis (>95%) and X-ray crystallography for unambiguous stereochemical assignment.

Q. What are the primary research applications of this compound?

The bicyclic scaffold is a key pharmacophore in kinase inhibition (e.g., cyclin G-associated kinase (GAK) inhibitors for antiviral research) and neurotransmitter transporter modulation (e.g., dopamine/serotonin transporters) . Its rigidity enhances binding selectivity, making it valuable for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do structural modifications to the azepane or oxa-aza bicyclic moieties impact biological activity?

SAR studies reveal that substituents on the azepane ring (e.g., fluorophenyl, benzyl groups) significantly alter binding affinity and selectivity . For instance:

  • 8-(4-Fluorobenzyl) derivatives enhance sigma-2 receptor selectivity (Ki < 10 nM) .
  • Bromine/isothiazolo substitutions improve GAK inhibitory potency (IC₅₀ < 100 nM) . Methodologically, iterative modifications should prioritize computational docking to predict steric/electronic effects, followed by radioligand binding assays to validate target engagement .

Q. How can researchers resolve discrepancies in bioactivity data across studies?

Discrepancies often arise from assay variability (e.g., cell lines, incubation times) or compound purity . To address this:

  • Validate results using orthogonal assays (e.g., SPR for binding kinetics, functional uptake assays for transporters) .
  • Replicate synthesis/purification steps and confirm purity via LC-MS .
  • Perform meta-analyses of published SAR data to identify trends (e.g., electron-withdrawing groups improving kinase inhibition) .

Q. What strategies optimize inhibitory potency against targets like GAK?

Optimization involves:

  • Scaffold rigidification : Introducing bicyclic systems (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) reduces conformational entropy, enhancing binding .
  • Substituent tuning : Methoxy or aminophenyl groups at specific positions improve solubility and target engagement. For example, 4-methoxyaniline derivatives achieve IC₅₀ values < 50 nM in viral inhibition assays .
  • Prodrug approaches : Masking polar groups (e.g., hydroxyls) with acetyl or benzoyl moieties enhances bioavailability .

Q. How to design experiments for evaluating stereochemical effects on activity?

  • Synthesize diastereomerically pure compounds via chiral chromatography or asymmetric catalysis .
  • Compare enantiomer activity using radiolabeled analogs (e.g., ¹¹C or ¹⁸F for PET imaging in transporter studies) .
  • Perform molecular dynamics simulations to assess how stereochemistry influences target binding .

Methodological Considerations

  • Analytical Validation : Always cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .
  • Data Reproducibility : Document reaction conditions (e.g., temperature, solvent) meticulously, as minor changes can drastically alter yields .
  • Ethical Compliance : Use non-medical-grade compounds exclusively for preclinical research, adhering to institutional biosafety protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.